molecular formula C4H8N2S2 B12550909 1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole CAS No. 145547-85-9

1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole

Cat. No.: B12550909
CAS No.: 145547-85-9
M. Wt: 148.3 g/mol
InChI Key: STIOMZDJYZTBFK-UHFFFAOYSA-N
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Description

1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrazonoyl halides, potassium thiocyanate, and phenylthiosemicarbazide . Reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Comparison with Similar Compounds

1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties that are not observed in its analogs .

Properties

CAS No.

145547-85-9

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

1,3,5,7-tetrahydro-[1,3,4]thiadiazolo[3,4-c][1,3,4]thiadiazole

InChI

InChI=1S/C4H8N2S2/c1-5-2-8-4-6(5)3-7-1/h1-4H2

InChI Key

STIOMZDJYZTBFK-UHFFFAOYSA-N

Canonical SMILES

C1N2CSCN2CS1

Origin of Product

United States

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